Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate

Asymmetric organocatalysis Enantioselective Michael addition Carbamate protecting group comparison

Uncontrolled bis-functionalization of unprotected trans-(1R,2R)-diaminocyclohexane leads to complex mixtures. This Cbz-monoprotected building block solves chemoselectivity challenges, enabling orthogonal deprotection strategies. Key differentiation evidence: Achieves up to 96% ee in organocatalytic conjugate additions; essential for M2-selective antagonist synthesis; provides 30-fold potency enhancement in anticancer acetogenin mimetics. Standard 95% purity, stored at 2-8°C protected from light.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 142350-85-4
Cat. No. B154514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl ((1R,2R)-2-aminocyclohexyl)carbamate
CAS142350-85-4
SynonymsN-[(1R,2R)-2-Aminocyclohexyl]carbamic Acid Phenylmethyl Ester_x000B_(1R-trans)-(2-aminocyclohexyl)carbamic Acid Phenylmethyl Ester; 
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m1/s1
InChIKeyFAIYTHASVJZIGQ-CHWSQXEVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate: Monoprotected Chiral Diamine


Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (CAS 142350-85-4), also designated as N-Cbz-(1R,2R)-(-)-diaminocyclohexane, is an enantiomerically pure, monoprotected chiral 1,2-diamine characterized by a trans-configured cyclohexane backbone bearing one free primary amine and one benzyloxycarbonyl (Cbz)-protected amine . With molecular formula C14H20N2O2 and a molecular weight of 248.32 g·mol⁻¹, this compound bridges the gap between unprotected diamines (which often suffer from chemoselectivity challenges) and fully protected systems (which require additional deprotection steps), enabling step-economical synthetic routes in medicinal chemistry and asymmetric catalysis .

Why Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate Cannot Be Substituted


The combination of (1R,2R) absolute stereochemistry, trans-configurational rigidity, and Cbz-specific monoprotection creates a functional profile that is not interchangeable with close analogs. The unprotected parent diamine [(1R,2R)-1,2-diaminocyclohexane, CAS 20439-47-8] lacks chemoselectivity, leading to uncontrolled bis-functionalization in multistep syntheses [1]. The Boc-monoprotected analog [tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate, CAS 146504-07-6] requires strongly acidic conditions (e.g., TFA) for deprotection, which are incompatible with acid-sensitive substrates and preclude orthogonal deprotection strategies alongside other acid-labile groups [2]. The cis-configured regioisomer [benzyl ((1R,2S)-2-aminocyclohexyl)carbamate, CAS 445479-92-5] presents a fundamentally different spatial orientation of the amine groups, altering both the chiral environment in catalytic applications and the conformational properties of derived ligands . These distinctions mandate compound-specific procurement and preclude casual substitution in validated synthetic protocols.

Differentiation Evidence for Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate


Cbz-Protected Catalyst Outperforms Boc and Fmoc Analogs

In a systematic head-to-head comparison of monoprotected trans-cyclohexane-1,2-diamine organocatalysts bearing Boc (1), Cbz (2), and Fmoc (3) groups, the Cbz-protected catalyst (2) delivered superior enantioselectivity in the model conjugate addition of acetophenone to β-nitrostyrene. Catalyst 2 (Cbz) achieved the highest enantiomeric excess among the three carbamate variants tested, contributing to the overall protocol's maximum of 96% ee across the substrate scope [1]. This demonstrates that the Cbz group is not merely a passive protecting functionality but actively influences the stereochemical outcome of the catalytic cycle.

Asymmetric organocatalysis Enantioselective Michael addition Carbamate protecting group comparison

Cbz Orthogonal Deprotection by Hydrogenolysis

The Cbz group in Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate is cleaved under neutral conditions via catalytic hydrogenation (H₂, Pd/C), whereas the Boc group in the analogous tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate requires acidic treatment (e.g., TFA or HCl/dioxane) [1]. This orthogonality permits Cbz removal in the presence of acid-sensitive functionalities (e.g., tert-butyl esters, acetal protecting groups, or glycosidic bonds), enabling sequential deprotection strategies that are impossible with Boc-monoprotected intermediates. In the stereocontrolled synthesis of 1,2-dihydroxy-4,5-diaminocyclohexanes, Cbz-protected species cis-9 and trans-11 served as stable intermediates that were cleanly deprotected by catalytic hydrogenation without affecting other sensitive moieties [2].

Orthogonal protecting group strategy Hydrogenolysis Solid-phase peptide synthesis

Validated Intermediate for M2-Selective Pirenzepine Analogs

In the synthesis of pirenzepine analogs exploring the role of the piperazine ring, Minarini et al. specifically employed monoprotection of trans-(1R,2R)-cyclohexanediamine with benzyl chlorocarbonate (i.e., the Cbz group) to generate the key intermediate 13 [1]. When incorporated into the final analogs, the trans-1,2-diaminocyclohexane core abolished the M1/M2 selectivity characteristic of pirenzepine (pKi M1 = 8.2; M2 = 6.9; selectivity = 20-fold) and instead conferred a reversed selectivity profile with increased M2 affinity relative to M1, M3, and M4 subtypes. This stereochemically specific outcome was confirmed by single-crystal X-ray analysis of intermediate 13·(−)-(S,S)-tartrate, which unambiguously established the (1R,2R) configuration [1].

Muscarinic receptor antagonists Pirenzepine analogs M2-selective ligands

AA005 Anticancer Derivatives with Enhanced Potency

N-Cbz-(1R,2R)-(-)-diaminocyclohexane has been explicitly cited as a reagent in the synthesis of AA005-derived anticancer agents . The Liu et al. program demonstrated that introduction of appropriate conformational constraints via the diaminocyclohexane scaffold could dramatically improve anticancer potency: an N,N'-dimethyl bis-amide analog (compound 67, constructed using the Cbz-monoprotected diamine intermediate) exhibited 30-fold greater potency against MDA-MB-468 breast cancer cells compared to the parent AA005 molecule, while maintaining the therapeutically critical selectivity between cancerous and non-cancerous cells [1].

Annonaceous acetogenin mimetics Anticancer agents Conformational constraint optimization

Cbz Protection Enhances Intermediate Stability

In the stereocontrolled synthesis of all six diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes, Cbz-protected species (cis-9 and trans-11) served as stable, isolable precursors that could be carried through multiple synthetic transformations without decomposition or epimerization, whereas the corresponding unprotected diamines were prone to oxidation, coordination with metal ions, and uncontrolled side reactions [1]. The Cbz-protected intermediates were cleanly liberated to the free diamines via catalytic hydrogenation (H₂, Pd/C) only at the final step, enabling subsequent complexation with Pt(II) to yield antitumor-active complexes evaluated against the P-388 leukemia cell line [1].

Stereocontrolled synthesis Intermediate stability Platinum(II) anticancer complexes

Priority Applications of Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate


Asymmetric Organocatalytic Synthesis of γ-Nitroketones

Research groups developing organocatalytic methodologies for conjugate addition reactions should prioritize this compound as the catalyst scaffold. The Cbz-protected variant has been shown in direct head-to-head comparison to outperform both Boc- and Fmoc-monoprotected analogs in enantioselectivity for the addition of aryl ketones to nitroalkenes, achieving up to 96% ee [1]. The protocol operates at room temperature in chloroform with 3,4-dimethoxybenzoic acid as additive, making it directly implementable for the preparation of β-arylated γ-aminobutyric acid precursors including baclofen and phenibut analogs.

Muscarinic M2-Selective Antagonist Development

Programs targeting muscarinic M2 receptor-selective antagonists for smooth muscle disorders should procure this specific Cbz-monoprotected (1R,2R)-diaminocyclohexane as the key chiral intermediate. The Minarini protocol monoprotects trans-(1R,2R)-cyclohexanediamine with benzyl chlorocarbonate to access a scaffold that abolishes M1/M2 selectivity and confers reversed M2-preferring binding—a pharmacological profile unobtainable with piperazine-based or cis-configured analogs [2]. The intermediate's stereochemistry was unambiguously confirmed by single-crystal X-ray analysis of its tartrate salt.

Anticancer Acetogenin Mimetic Development

Oncology-focused medicinal chemistry programs pursuing acetogenin mimetics should source this compound as the conformationally constraining building block for bis-amide analog synthesis. The Liu group demonstrated that incorporation of the 1,2-diaminocyclohexane scaffold via this Cbz-protected intermediate yielded compound 67, which exhibited a 30-fold improvement in potency against MDA-MB-468 breast cancer cells relative to the parent AA005 molecule while preserving cancer-cell selectivity [3]. This scaffold-specific potency enhancement is intrinsically linked to the conformational constraint imparted by the trans-(1R,2R)-diaminocyclohexane moiety.

Multi-Step Synthesis of Pt(II) Anticancer Complexes

Inorganic medicinal chemistry laboratories synthesizing platinum-group metal complexes from diaminocyclohexane ligands should utilize this Cbz-monoprotected precursor. The Cbz group stabilizes the diamine against premature metal coordination and oxidative degradation throughout multi-step sequences, enabling clean liberation of the free diamine via catalytic hydrogenation (H₂, Pd/C) only at the intended complexation step [4]. This protecting strategy has been validated in the synthesis of Pt(II) complexes with demonstrated in vitro antitumor activity against the P-388 murine leukemia cell line.

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